N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride structure elucidation
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (CAS No. 1185312-31-5), a key intermediate in contemporary drug discovery.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering not just experimental protocols but the strategic rationale behind the analytical sequence. We will proceed through a logical workflow, from establishing the fundamental molecular formula to mapping intricate atomic connectivity and, finally, achieving absolute structural confirmation. Each step is designed as a self-validating system, where data from orthogonal techniques converge to build an unassailable structural proof.
Introduction: The Imperative of Unambiguous Characterization
N-(Piperidin-3-yl)pyrimidin-2-amine serves as a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological and inflammatory applications.[1] The substitution pattern on its two heterocyclic rings—the piperidine and the pyrimidine—is fundamental to its utility in structure-activity relationship (SAR) studies.[1] An error in the initial structural assignment, such as misinterpreting the piperidine substitution position (e.g., 3-yl vs. 4-yl), can invalidate entire research programs. Therefore, a rigorous, multi-technique approach to structure elucidation is not merely an academic exercise but a foundational pillar of scientific integrity and drug development efficiency.
The Elucidation Workflow: A Strategic Overview
The structural confirmation of a novel or supplied small molecule follows a hierarchical progression from low-resolution to high-resolution information. Our strategy is to first define the elemental composition and then systematically assemble the molecular puzzle.
Caption: A strategic workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: Before attempting to assemble a structure, we must know its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the cornerstone of the entire elucidation process.
An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is ideal for this purpose. The expected observation for the free base (N-(Piperidin-3-yl)pyrimidin-2-amine) is the protonated molecular ion [M+H]⁺.
Expected Data:
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄ |
| Exact Mass (Monoisotopic) | 192.1375 |
| Observed [M+H]⁺ | 193.1448 ± 5 ppm |
The observation of a molecular ion with a mass-to-charge ratio (m/z) matching 193.1448 within a narrow mass tolerance (e.g., < 5 ppm) confirms the elemental formula C₁₀H₁₆N₄, validating the starting point for our structural investigation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR provides a rapid, non-destructive confirmation of the key functional groups present. While it does not provide connectivity information, it serves as a crucial cross-check for the structural features we expect to see in NMR.[3]
Expected Vibrational Modes:
| Wavenumber (cm⁻¹) | Assignment | Rationale |
|---|---|---|
| 3400 - 3250 | N-H Stretch (secondary amine) | Confirms the presence of the amine linker and the piperidine N-H. Often broad.[4] |
| 3100 - 3000 | C-H Stretch (Aromatic/sp²) | Corresponds to the C-H bonds on the pyrimidine ring. |
| 2950 - 2850 | C-H Stretch (Aliphatic/sp³) | Corresponds to the C-H bonds of the piperidine ring.[4] |
| ~1630 | C=N/C=C Stretch (in-ring) | Characteristic vibrations of the pyrimidine aromatic system.[4] |
| 1580 - 1550 | N-H Bend | Bending vibration of the secondary amine. |
| 1350 - 1200 | C-N Stretch | Stretching vibrations for both the aromatic and aliphatic C-N bonds.[4] |
The presence of these characteristic bands provides strong, corroborating evidence for a structure containing both aromatic (pyrimidine) and saturated heterocyclic (piperidine) moieties linked by a secondary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. We will use a combination of 1D and 2D experiments to map out every proton and carbon and, crucially, their relationships to one another.[5]
Caption: Structure of N-(Piperidin-3-yl)pyrimidin-2-amine.
1D NMR (¹H and ¹³C): Atom and Environment Census
¹H NMR: This experiment identifies all unique proton environments, their integration (number of protons), and their coupling (neighboring protons).
| Proton(s) (See Diagram) | Approx. δ (ppm) | Multiplicity | Integration | Rationale |
| H-5' | ~8.3 | Doublet | 2H | Aromatic protons on pyrimidine, adjacent to one proton (H-4'). |
| H-4' | ~6.6 | Triplet | 1H | Aromatic proton on pyrimidine, coupled to two equivalent H-5' protons. |
| NH (linker) | Broad singlet | 1H | Exchangeable proton of the secondary amine. | |
| H-3 | Multiplet | 1H | Methine proton on piperidine, adjacent to multiple protons. | |
| H-2, H-6 (axial/eq) | Multiplets | 4H | Diastereotopic protons on piperidine adjacent to the nitrogen. | |
| H-4, H-5 (axial/eq) | Multiplets | 4H | Diastereotopic protons on the piperidine ring. | |
| NH (piperidine) | Broad singlet | 1H | Exchangeable proton of the piperidine secondary amine. |
¹³C NMR: This experiment identifies all unique carbon environments.
| Carbon(s) (See Diagram) | Approx. δ (ppm) | Rationale |
| C-2' | ~163 | Carbon of the pyrimidine ring bonded to two nitrogens. |
| C-5' | ~158 | Aromatic carbons of the pyrimidine ring. |
| C-4' | ~110 | Aromatic carbon of the pyrimidine ring. |
| C-3 | ~46 | Methine carbon of the piperidine ring. |
| C-2, C-6 | ~50, ~45 | Aliphatic carbons adjacent to the piperidine nitrogen. |
| C-4, C-5 | ~31, ~25 | Remaining aliphatic carbons of the piperidine ring. |
2D NMR: Assembling the Fragments
Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. These experiments reveal through-bond correlations, allowing us to connect the individual spin systems into a complete molecular structure.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). We would expect to see correlations tracing the entire piperidine ring framework (H-2 -> H-3 -> H-4 -> H-5 -> H-6) and between the pyrimidine protons (H-4' -> H-5'). This confirms the integrity of the two separate ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the disparate fragments. It shows correlations between protons and carbons that are 2-4 bonds away.
Caption: Key HMBC correlations confirming fragment connectivity.
Key Expected HMBC Correlations:
-
H-3 to C-2': This is the most critical correlation. The proton on the piperidine's point of attachment (H-3) should show a correlation to the pyrimidine carbon C-2'. This unambiguously connects the piperidine ring to the pyrimidine ring via the amine linker.
-
H-3 to C-2 and C-4: Confirms the position of H-3 within the piperidine ring.
-
H-5' to C-4': Confirms the connectivity within the pyrimidine ring.
Absolute Confirmation: Single Crystal X-Ray Diffraction
Causality: While the combined NMR data provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, irrefutable proof.[6] It moves beyond connectivity to provide a precise 3D map of the molecule in the solid state, including bond lengths, bond angles, and conformational details.[7]
Obtaining a single crystal suitable for diffraction is the primary challenge. If successful, the resulting electron density map provides an unbiased and definitive confirmation of the structure elucidated by spectroscopic methods.
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive Electrospray (ESI+).
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Acquisition Mode: Centroid.
-
Internal Calibrant: Use a suitable reference compound (e.g., reserpine) for real-time mass correction to ensure high accuracy.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass calculated for C₁₀H₁₅N₄ (the protonated free base) using mass analysis software.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard, vendor-provided pulse programs. Optimize spectral widths in both dimensions based on the 1D spectra. The number of scans and increments will vary depending on sample concentration and desired resolution.
Conclusion: A Self-Validating Structural Narrative
The structure of N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride is confidently assigned through a multi-faceted analytical approach. HRMS establishes the elemental formula, C₁₀H₁₆N₄. FTIR confirms the presence of the requisite secondary amine, aromatic, and aliphatic functionalities. A full suite of 1D and 2D NMR experiments provides the complete bonding framework, with the crucial HMBC correlation between the piperidine H-3 and the pyrimidine C-2' irrefutably linking the two heterocyclic systems. Each technique provides a layer of evidence that is validated and reinforced by the others, culminating in a structure that is beyond reasonable doubt. For regulatory filings or instances where absolute stereochemistry is a factor, single-crystal X-ray diffraction would serve as the final, definitive confirmation.
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